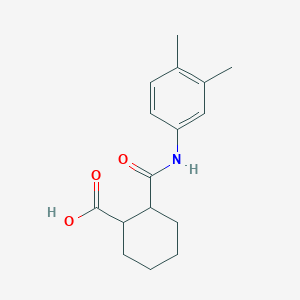

2-((3,4-Dimethylphenyl)carbamoyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

2-[(3,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-9,13-14H,3-6H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVNXBKXSDJEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333166 | |

| Record name | 2-[(3,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

448254-83-9 | |

| Record name | 2-[(3,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylphenyl)carbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylphenyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-((3,4-Dimethylphenyl)carbamoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((3,4-Dimethylphenyl)carbamoyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target Compound :

- Structure : Cyclohexanecarboxylic acid with a carbamoyl group linked to 3,4-dimethylphenyl.

- Key Features :

- Hydrophobic groups : Cyclohexane and dimethylphenyl enhance lipid solubility.

- Polar groups : Carbamoyl and carboxylic acid improve water solubility.

- Hypothesized Applications: Potential as a receptor modulator or intermediate in drug synthesis, given the balance of lipophilicity and polarity.

Analog 1 : (1S,3R,4R,5R)-3-{(3,4-Dihydroxyphenyl)propenoyloxy}-1,5-dihydroxy-4-{(4-hydroxy-3,5-dimethoxyphenyl)propenoyloxy}cyclohexanecarboxylic Acid

- Structure: Cyclohexanecarboxylic acid with dihydroxyphenyl and dimethoxyphenyl propenoyl esters.

- Larger molecular weight (due to esterified substituents) may reduce bioavailability.

- Applications : Isolated from traditional medicine extracts, suggesting roles in anti-inflammatory or antioxidant therapies.

Analog 2 : trans-4-[(3-Amino-5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-carbamoyl]-cyclohexanecarboxylic Acid Methyl Ester

- Structure : Cyclohexanecarboxylic acid methyl ester with a triazin-methyl-carbamoyl group.

- Key Differences :

- Methyl ester enhances lipophilicity, improving membrane permeability.

- Triazin moiety may confer enzyme inhibition (e.g., antifolate or antiviral activity).

- Applications : Intermediate in synthesizing imidazo-triazine derivatives for targeted therapies.

Analog 3 : Bicyclic Thia-Azabicycloheptane Carboxylic Acid Derivatives

- Structure : Bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) with carboxylic acid groups.

- Key Differences :

- Rigid bicyclic backbone enhances structural stability and bacterial target affinity.

- Sulfur and nitrogen atoms likely contribute to antibiotic activity (e.g., β-lactam analogs).

- Applications : Antibacterial agents, particularly against gram-positive pathogens.

Analog 4 : Eltrombopag Olamine (3,4-Dimethylphenyl Pyrazolylidene Hydrazino-Biphenylcarboxylic Acid)

- Structure: Biphenylcarboxylic acid with a pyrazolylidene hydrazino group and 3,4-dimethylphenyl substituent.

- Pyrazolylidene group enhances metal chelation and thrombopoietin receptor binding.

- Applications : Treatment of thrombocytopenia via stimulation of platelet production.

Comparative Data Table

Research Findings and Implications

Methyl ester analogs (e.g., Analog 2) exhibit higher lipophilicity but may require metabolic activation for efficacy .

Biological Activity: Unlike bicyclic antibiotics (Analog 3), the target compound lacks β-lactam-like features, suggesting divergent therapeutic targets .

Stability and Synthesis :

- Carbamoyl groups (target compound) are less hydrolytically stable than ester or amide linkages in analogs, necessitating formulation optimization .

Biological Activity

2-((3,4-Dimethylphenyl)carbamoyl)cyclohexanecarboxylic acid, with the molecular formula CHNO and a molecular weight of 275.34 g/mol, is a compound that has garnered interest for its potential biological activities. This article will delve into its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carboxylic acid group and a carbamoyl group attached to a dimethylphenyl moiety. Its unique structural characteristics suggest diverse reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 275.34 g/mol |

| CAS Number | 448254-83-9 |

| InChI Key | CRVNXBKXSDJEQW-UHFFFAOYSA-N |

While specific mechanisms of action for this compound have not been thoroughly documented, its structural features suggest potential interactions with various biological pathways. Preliminary studies indicate that the compound may exhibit binding affinity to certain protein targets, which could be pivotal in therapeutic contexts.

Antitumor Activity

Research indicates that compounds structurally related to this compound possess antitumor properties. For instance, studies on similar compounds have shown significant cellular activity against cancer cell lines. The following table summarizes findings from related research:

| Compound | Cell Line | IC (μM) | Notes |

|---|---|---|---|

| Compound 39 (MI-1061) | SJSA-1 | 0.22 | Potent inhibitor of cell growth |

| Compound 44 | SJSA-1 | 0.15 | Superior cellular activity |

| Compound 33 | SJSA-1 | 0.24 | Effective in xenograft models |

These compounds have been tested for their ability to inhibit cell proliferation in various cancer models, indicating that the biological activity of structurally similar compounds may extend to this compound.

Binding Affinities

Preliminary interaction studies suggest that this compound may bind effectively to specific proteins involved in cancer progression. Understanding these interactions can help predict its efficacy and safety profile in therapeutic applications.

Case Studies and Research Findings

- Inhibition of MDM2 : A study highlighted the importance of MDM2 inhibitors in cancer therapy. Compounds similar to this compound demonstrated strong binding affinities to MDM2, leading to p53 activation and subsequent tumor regression in xenograft models .

- Pharmacodynamics : In vivo studies have shown that certain derivatives can induce significant pharmacodynamic effects, such as upregulation of tumor suppressor proteins like p53 and p21 after oral administration .

Q & A

Q. What are the recommended strategies for synthesizing 2-((3,4-dimethylphenyl)carbamoyl)cyclohexanecarboxylic acid?

Synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a substituted phenylcarbamoyl group. A stepwise approach includes:

- Step 1 : Prepare the cyclohexanecarboxylic acid core, possibly via hydrogenation of cyclohexene precursors (e.g., 3-cyclohexenecarboxylic acid derivatives, as in ).

- Step 2 : Introduce the carbamoyl group via reaction with 3,4-dimethylphenyl isocyanate or a similar reagent.

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like unreacted intermediates or over-substituted derivatives .

Key Challenge : Ensuring regioselectivity during carbamoylation to avoid competing reactions at other reactive sites on the cyclohexane ring.

Q. How can researchers confirm the purity and structural identity of this compound?

- Purity Analysis : Use HPLC with UV detection (≥98% purity threshold, as per standards for similar cyclohexanecarboxylic acids ).

- Structural Confirmation :

- NMR : Compare H and C NMR spectra with computational predictions (e.g., density functional theory for cyclohexane conformers).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M–H]– ions).

- IR Spectroscopy : Confirm carbamoyl C=O stretch (~1680–1720 cm) and carboxylic acid O–H stretch (~2500–3300 cm) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Polar aprotic solvents (e.g., DMF, DMSO) are suitable due to the compound’s carboxylic acid and carbamoyl groups.

- Mixed-solvent systems (e.g., ethanol/water) can enhance crystal formation by modulating solubility.

Note : Monitor thermal stability during recrystallization, as carbamoyl bonds may degrade at elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

- Scenario : Mismatched H NMR integration ratios or unexpected coupling constants.

- Approach :

- Conformational Analysis : Cyclohexane rings exhibit chair/boat conformers that alter proton environments. Use variable-temperature NMR to identify dynamic equilibria .

- Cross-Validation : Compare with computational models (e.g., Gaussian or ORCA software) to assign peaks accurately .

- Isotopic Labeling : Synthesize C-labeled analogs to trace carbamoyl or carboxylic carbon signals .

Q. What methodologies are effective for assessing the compound’s biological activity in vitro?

- Target Selection : Prioritize assays based on structural analogs (e.g., cyclohexanecarboxylic acids with anti-inflammatory or enzyme-inhibitory activity ).

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC/EC values.

- Control Experiments : Include reference standards (e.g., caffeic acid derivatives for antioxidant assays ) to validate assay conditions.

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral Auxiliaries : Employ enantiopure cyclohexane precursors (e.g., (1S,3R)-configured derivatives ).

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru or Rh complexes) to direct carbamoyl group addition .

- Post-Synthesis Resolution : Apply chiral chromatography (e.g., CHIRALPAK® columns) to separate enantiomers .

Q. What are common pitfalls in analyzing bioactivity data, and how can they be mitigated?

- Artifact Interference : Residual solvents (e.g., DMSO) may skew cellular assays. Include solvent-only controls .

- Aggregation Effects : Use dynamic light scattering (DLS) to confirm compound solubility at tested concentrations.

- Data Reproducibility : Validate findings across multiple cell lines or enzymatic models (e.g., COX-2 vs. LOX inhibition ).

Data Contradiction Analysis

Q. How should researchers address conflicting results between computational predictions and experimental data?

- Case Example : Computational models predict a stable chair conformation, but NMR suggests a twisted boat form.

- Resolution :

Q. What strategies are recommended for reconciling inconsistent bioassay results across studies?

- Meta-Analysis : Compare assay conditions (e.g., pH, incubation time) from literature (e.g., Pharmacopeial Forum guidelines ).

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity ).

Methodological Resources

- Synthetic Protocols : Refer to Sigma-Aldrich’s rare chemical synthesis guidelines for carbamoyl derivatives .

- Analytical Standards : Cross-validate purity data against NIST Chemistry WebBook entries for carboxylic acids .

- Safety Protocols : Follow precautionary statements for handling reactive intermediates (e.g., P201–P202 codes ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.